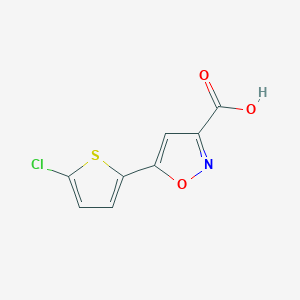

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

概要

説明

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxazole rings. The presence of these rings imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its potential use in the synthesis of biologically active molecules and its role in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

Formation of Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the 5-chlorothiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance the efficiency of the process. The industrial production methods focus on minimizing waste and reducing the environmental impact of the synthesis .

化学反応の分析

Nucleophilic Substitution at the Chlorothiophene Moiety

The chlorine atom on the thiophene ring undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.

Table 1: Substitution Reactions

Key findings:

-

Amines and azides replace the chlorine atom via SNAr mechanisms .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

Oxidation Reactions of the Thiophene Sulfur

The thiophene sulfur can be oxidized to sulfoxides or sulfones, altering electronic properties.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA (1.2 equiv) | DCM, 0°C → RT | 5-(5-Chlorothiophene-2-sulfinyl)-1,2-oxazole-3-carboxylic acid | 90% sulfoxide |

| H₂O₂ (30%), AcOH | 50°C, 4 h | 5-(5-Chlorothiophene-2-sulfonyl)-1,2-oxazole-3-carboxylic acid | 85% sulfone |

Notable observations:

Functionalization of the Carboxylic Acid Group

The -COOH group participates in classic acid-derived transformations.

Table 3: Carboxylic Acid Derivatives

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | Methyl 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylate | Prodrug synthesis |

| Amide Formation | EDC/HOBt, benzylamine | 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxamide | Bioactivity studies |

| Acid Chloride | SOCl₂, toluene | 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carbonyl chloride | Intermediate for couplings |

Critical parameters:

-

EDC/HOBt enables amide bond formation without racemization.

-

Acid chlorides serve as versatile intermediates for further derivatization.

Oxazole Ring Reactivity and Modifications

The oxazole ring undergoes electrophilic substitutions and ring-opening reactions.

Table 4: Oxazole-Specific Reactions

Key insights:

科学的研究の応用

Pharmacological Applications

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has been investigated for its potential pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. The incorporation of the chlorothiophenyl group may enhance the efficacy against various bacterial strains .

- Anti-inflammatory Properties : Preliminary research indicates that this compound could possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .

Synthetic Applications

The unique structure of this compound allows it to serve as a valuable intermediate in organic synthesis:

- Building Block in Organic Synthesis : It can be utilized as a precursor for synthesizing more complex heterocyclic compounds due to its reactive carboxylic acid group and the electrophilic nature of the oxazole ring .

Agricultural Chemistry

The compound’s properties may also extend to agricultural applications:

- Pesticide Development : Research suggests that similar compounds have been effective as fungicides or insecticides. The chlorinated thiophene moiety may provide enhanced activity against specific pests or pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Synthesis of Novel Heterocycles

Researchers synthesized novel heterocycles using this compound as a starting material. The resulting compounds demonstrated improved pharmacological profiles compared to existing drugs, highlighting the utility of this compound in drug discovery .

作用機序

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

5-Chlorothiophene-2-boronic acid: Shares the thiophene ring but lacks the oxazole moiety.

5-Chlorothiophene-2-carboxylic acid: Similar structure but without the oxazole ring.

2-(5-Chlorothiophen-2-yl)acetaldehyde: Contains the thiophene ring but differs in functional groups

Uniqueness

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields .

生物活性

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 933686-84-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 229.64 g/mol. The compound features a thiophene ring substituted with chlorine and an oxazole moiety, which is crucial for its biological properties.

Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive properties of isoxazole derivatives, including this compound. In vitro tests demonstrated that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This effect suggests potential applications in managing autoimmune diseases or transplant rejection .

Table 1: Summary of Immunosuppressive Activity

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| MM3 | 12.5 | PBMCs | Inhibition of TNFα production |

| MM2 | 15.0 | PBMCs | Induction of apoptosis |

| MM7 | 18.0 | PBMCs | Modulation of immune response |

Antimicrobial Activity

The isoxazole-based compounds have also been investigated for their antimicrobial properties. A study focusing on various derivatives found that some exhibited significant antifungal activity against Candida albicans, with one derivative showing the ability to disrupt biofilm formation by over 55% . This property is particularly relevant given the increasing resistance to conventional antifungal agents.

Table 2: Antifungal Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| PUB14 | 8 µg/mL | 55 |

| PUB17 | 16 µg/mL | 40 |

| Control | - | - |

The mechanism underlying the biological activities of this compound appears to involve interactions with specific cellular pathways. For instance, the compound may inhibit enzymes involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity . This selectivity could explain its antifungal efficacy while sparing mammalian cells.

Case Studies and Research Findings

- Immunosuppressive Studies : A series of experiments conducted on human PBMCs revealed that compounds derived from isoxazole structures could modulate immune responses effectively. The most potent compound, MM3, was further analyzed for its pro-apoptotic effects on Jurkat cells, indicating a complex mechanism involving caspase activation and NF-kB modulation .

- Antifungal Efficacy : In another study, derivatives including PUB14 were tested against clinical strains of Candida albicans. The results indicated not only antifungal activity but also minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic window for potential drug development .

特性

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQBVJRNJFBDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。